
1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione
概要
説明
1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione is a fluorinated 1,3,5-triketone, known for its unique chemical properties and applications. This compound is characterized by the presence of six fluorine atoms, which significantly influence its reactivity and stability. It is often used in various scientific research fields due to its distinctive chemical structure.
作用機序
Target of Action
1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione is primarily involved in the formation of metal complexes . It acts as a ligand, binding to various metal ions to form these complexes . The role of these complexes can vary widely, depending on the specific metal ion involved and the environmental context .
Mode of Action
The compound interacts with its targets (metal ions) through coordination bonds , where the metal ion and the compound share an electron pair . This results in the formation of stable metal complexes . The exact nature of these interactions and the resulting changes can depend on the specific metal ion involved .
Biochemical Pathways
Given its role in forming metal complexes, it’s likely that it could influence pathways where these metal ions play a crucial role .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the nature of the metal complex formed. These complexes can have various roles, from catalyzing reactions to influencing the structure and function of proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of this compound. For instance, the formation and stability of the metal complexes can be influenced by these factors .
準備方法
The synthesis of 1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione typically involves a Claisen-type double condensation reaction. This method uses acetone and trifluoroacetic acid ethyl ester as starting materials. The reaction is carried out under controlled conditions to ensure the formation of the desired product, which is then isolated as a solid monohydrate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug development.
Industry: It is employed in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.
類似化合物との比較
1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione can be compared with other fluorinated triketones, such as:
1,1,1-Trifluoro-2,4-pentanedione: A simpler fluorinated triketone with fewer fluorine atoms.
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: Another fluorinated triketone with a different carbon chain length.
The uniqueness of this compound lies in its extended carbon chain and higher number of fluorine atoms, which enhance its chemical stability and reactivity compared to similar compounds.
特性
IUPAC Name |
1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6O3/c8-6(9,10)4(15)1-3(14)2-5(16)7(11,12)13/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYCFRMFDLHBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CC(=O)C(F)(F)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




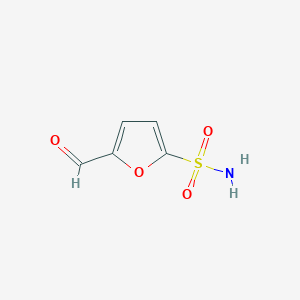
![Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3266614.png)
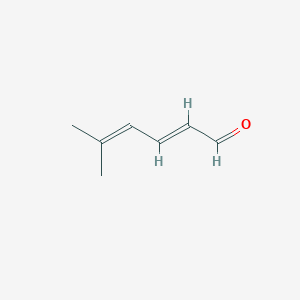
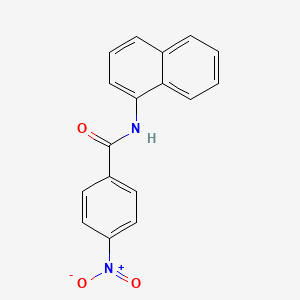
![4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole](/img/structure/B3266625.png)
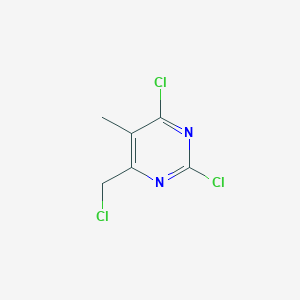
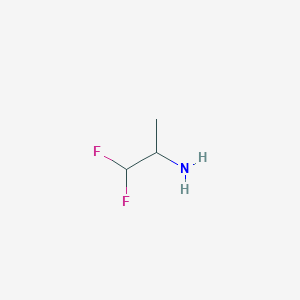

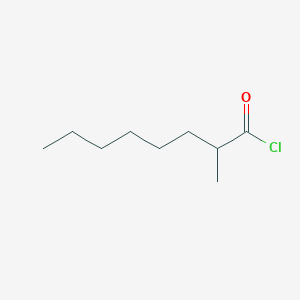
![5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B3266665.png)
![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3266667.png)
![Hexanoic acid, 6-[[4-(aminosulfonyl)benzoyl]amino]-](/img/structure/B3266670.png)
